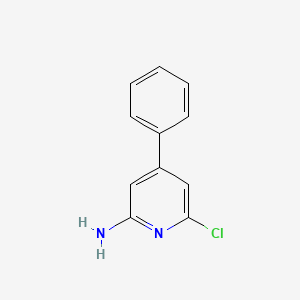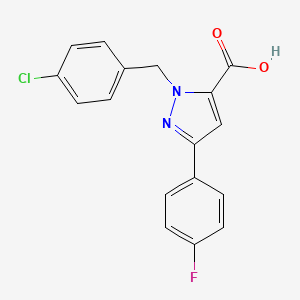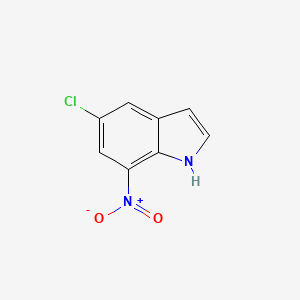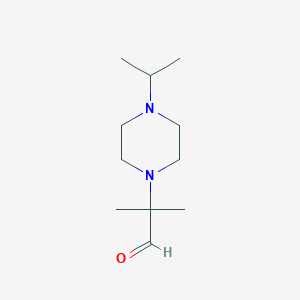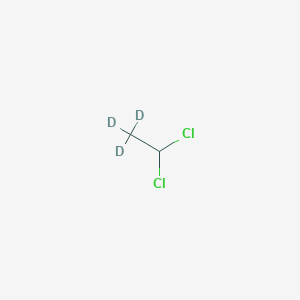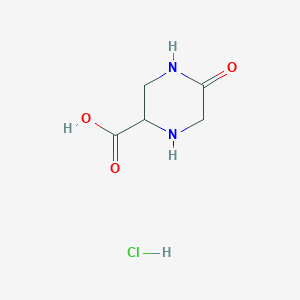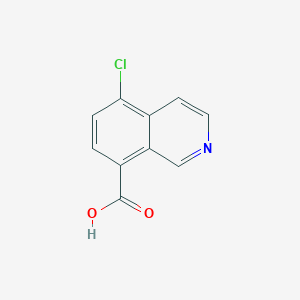
2-(4,5-dibromo-2H-1,2,3-triazol-2-yl)acetonitrile
説明
“2-(4,5-dibromo-2H-1,2,3-triazol-2-yl)acetonitrile” is a chemical compound with the molecular formula C4H2Br2N4 . It is a derivative of 1,2,3-triazole, a class of azole compounds which contain a five-membered ring of two carbon atoms and three nitrogen atoms .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves reactions with butyllithium at low temperatures . The resulting lithiated derivatives are then quenched with various reagents to yield the desired product .Molecular Structure Analysis
The molecular structure of this compound consists of a 1,2,3-triazole ring substituted with two bromine atoms at positions 4 and 5, and an acetonitrile group at position 2 .科学的研究の応用
Synthesis and Chemical Applications
Triazole derivatives, including 2-(4,5-dibromo-2H-1,2,3-triazol-2-yl)acetonitrile, are key scaffolds in organic chemistry due to their diverse applications in drug discovery, bioconjugation, material science, and liquid crystals. The synthesis of these compounds often employs copper(I)-catalyzed azide-alkyne cycloaddition reactions, which are part of click chemistry—a methodology favored for its efficiency, selectivity, and versatility. Advances in this field have led to eco-friendly procedures for triazole synthesis, highlighting the importance of green chemistry principles in developing sustainable chemical processes (de Souza et al., 2019).
Biological Activities
Triazole derivatives are recognized for their extensive range of biological activities. These compounds have been explored for anti-inflammatory, antimicrobial, antifungal, antioxidant, and antiviral properties. The versatility of triazole chemistry allows for the modulation of these biological activities through structural variations, thereby facilitating the discovery of new therapeutic agents (Ohloblina, 2022).
Industrial and Environmental Applications
In the industry, amino-triazoles serve as crucial raw materials for synthesizing agricultural products, pharmaceuticals, dyes, and corrosion inhibitors. Their application extends beyond these fields to include the production of heat-resistant polymers and fluorescent products, demonstrating the compound's versatility across various sectors (Nazarov et al., 2021). Additionally, 1,2,3-triazole derivatives have been investigated as corrosion inhibitors for metals, offering a non-toxic and environmentally friendly solution to protect against corrosion in aggressive media (Hrimla et al., 2021).
作用機序
Target of Action
Similar compounds have been found to interact with proteins such as oxidoreductase . These proteins play a crucial role in various biochemical reactions, including oxidation-reduction processes.
Mode of Action
It’s suggested that similar compounds may interact with their targets, leading to changes in the protein’s function .
Biochemical Pathways
Similar compounds have been found to influence the activity of enzymes involved in oxidation-reduction processes .
Result of Action
Similar compounds have been found to exhibit antimicrobial activity .
Action Environment
Similar compounds are often stored in an inert atmosphere at 2-8°c to maintain stability .
生化学分析
Biochemical Properties
2-(4,5-Dibromo-2H-1,2,3-triazol-2-yl)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition can lead to a decrease in postprandial blood glucose levels, making it a potential candidate for managing diabetes. Additionally, the compound’s interaction with other biomolecules, such as nucleic acids, suggests its potential use in molecular biology research.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of PARP-1, a protein involved in DNA repair . Overactivation of PARP-1 can lead to cellular NAD+ and ATP depletion, resulting in cell dysfunction or necrotic cell death. By inhibiting PARP-1, this compound can potentially protect cells from such detrimental effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, altering their function. For instance, its interaction with α-glucosidase involves binding to the enzyme’s active site, thereby inhibiting its catalytic activity . This binding interaction is crucial for its role in reducing blood glucose levels. Additionally, the compound’s ability to inhibit PARP-1 involves binding to the enzyme and preventing its overactivation, thereby protecting cellular NAD+ and ATP levels .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to certain environmental factors, such as light and temperature fluctuations, can lead to its gradual breakdown. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function are consistent over time, with no significant long-term adverse effects observed.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as the inhibition of α-glucosidase and protection against PARP-1 overactivation . At higher doses, toxic or adverse effects may occur, including potential cytotoxicity and disruption of normal cellular functions. It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing any harmful effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of α-glucosidase affects carbohydrate metabolism, leading to altered glucose levels in the body . Additionally, the compound’s interaction with PARP-1 influences NAD+ metabolism, which is essential for cellular energy production and DNA repair .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its therapeutic effects . The compound’s distribution is influenced by factors such as its chemical structure, solubility, and affinity for specific biomolecules.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules, such as enzymes and proteins, and for exerting its biochemical effects.
特性
IUPAC Name |
2-(4,5-dibromotriazol-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2N4/c5-3-4(6)9-10(8-3)2-1-7/h2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCUHQCBUQCFAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)N1N=C(C(=N1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methoxy-1,3-dihydro-imidazo[4,5-c]pyridin-2-one](/img/structure/B1434525.png)
